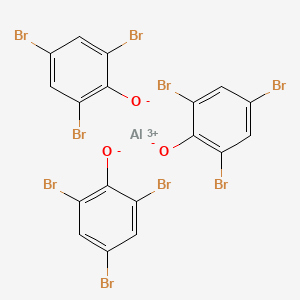![molecular formula C12H20O4 B14466320 ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 73831-19-3](/img/structure/B14466320.png)
ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C12H20O4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with an ethyl ester in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反应分析
Types of Reactions
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl (7R,8S)-8-(methylamino)-1,4-dioxaspiro[4.5]decane-7-carboxylate
Uniqueness
Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of a spirocyclic structure. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
73831-19-3 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC 名称 |
ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI 键 |
JNMDUFGIQGFDSX-ZJUUUORDSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCC2(C[C@H]1C)OCCO2 |
规范 SMILES |
CCOC(=O)C1CCC2(CC1C)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
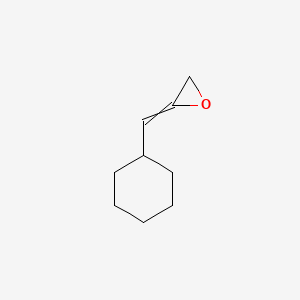
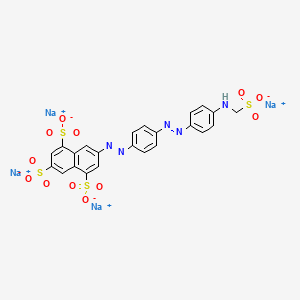
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
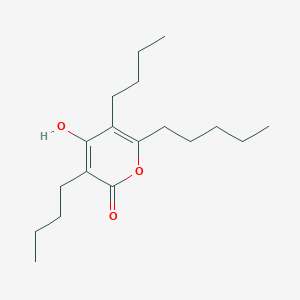

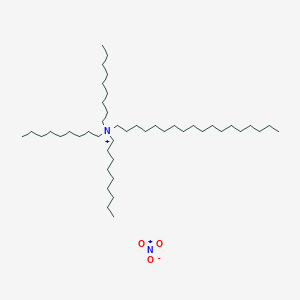

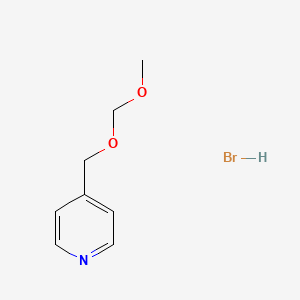
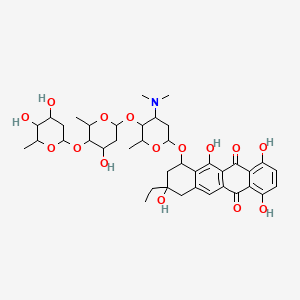
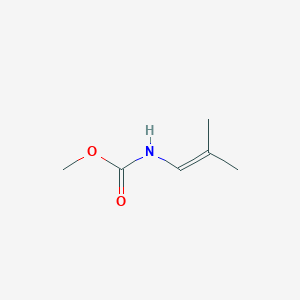
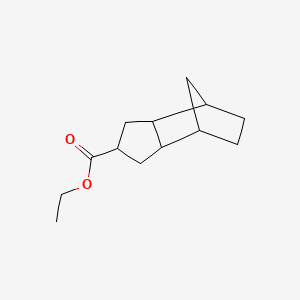
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
